Methyl 2-(3-isobutylureido)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-methylpropylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)8-14-13(17)15-11-7-5-4-6-10(11)12(16)18-3/h4-7,9H,8H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYGTMNAYCRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 2 3 Isobutylureido Benzoate
Strategies for the Chemical Synthesis of the Methyl 2-(3-isobutylureido)benzoate Scaffold
The synthesis of this compound, with its distinct methyl ester and isobutylurea (B14434) moieties, can be approached through a convergent strategy. This typically involves the preparation of a substituted methyl benzoate (B1203000) core followed by the introduction of the urea (B33335) functionality, or vice-versa. The most common pathway involves the initial formation of a methyl anthranilate precursor, which then undergoes a reaction to form the urea linkage.
The formation of the methyl benzoate core of the target molecule typically begins with an aminobenzoic acid precursor, specifically 2-aminobenzoic acid (anthranilic acid). The conversion of the carboxylic acid to a methyl ester is a critical step, most commonly achieved through acid-catalyzed esterification, also known as Fischer esterification.
This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. youtube.comyoutube.com The acid protonates the carbonyl oxygen of the benzoic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. youtube.comyoutube.com The reaction is reversible, and to drive it towards the product, excess methanol is used, and the water formed as a byproduct is often removed. youtube.com Alternative methods, such as using p-toluenesulfonic acid as a catalyst, have also been developed, sometimes offering advantages in terms of reduced environmental impact and milder reaction conditions compared to strong mineral acids. google.com Transesterification, where an existing ester is exchanged, represents another viable, though less direct, synthetic route. google.com
Table 1: Selected Methods for Methyl Benzoate Synthesis
| Method | Reactants | Catalyst | Typical Conditions | Ref. |
|---|---|---|---|---|
| Fischer Esterification | Benzoic Acid, Methanol | Conc. H₂SO₄ | Reflux for several hours | youtube.com |
| Acid-Catalyzed | p-Aminobenzoic Acid, Ethanol | Conc. H₂SO₄ | Reflux | youtube.comlibretexts.org |
| Alternative Catalyst | Benzoic Acid, Methanol | p-Toluenesulfonic Acid | Heat (75-105°C) | google.com |
| Transesterification | Aminobenzoic Acid Alkyl Ester, Alcohol | Transesterification Catalyst | Heat (>120°C) | google.com |
The urea functional group is a key structural feature in numerous bioactive compounds. nih.gov The formation of the unsymmetrical urea linkage in this compound is most directly and efficiently achieved by reacting an amine with an isocyanate. wikipedia.orgcommonorganicchemistry.com In this specific synthesis, methyl 2-aminobenzoate (B8764639) (methyl anthranilate) serves as the amine component, which reacts with isobutyl isocyanate.
The reaction is typically conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often at room temperature or slightly below (0°C). commonorganicchemistry.comnih.gov The nucleophilic amino group of methyl anthranilate attacks the electrophilic carbon of the isocyanate, leading to the formation of the N,N'-disubstituted urea derivative in high yield. nih.gov This method is highly favored for its simplicity, as it generally does not require a base or catalyst and proceeds cleanly. commonorganicchemistry.com
While the amine-isocyanate reaction is predominant, other reagents can be used to construct urea linkages. These include toxic phosgene (B1210022) (COCl₂) or its safer solid surrogate, triphosgene. nih.govcommonorganicchemistry.com These reactions proceed through an isocyanate intermediate formed in situ. nih.gov Another alternative is the use of carbonyldiimidazole (CDI), which acts as a phosgene equivalent but is easier to handle. commonorganicchemistry.com However, when using these reagents, the order of addition is critical to avoid the formation of undesired symmetrical urea byproducts. commonorganicchemistry.com
Table 2: Common Reagents for Urea Linkage Formation
| Reagent Combination | Description | Considerations | Ref. |
|---|---|---|---|
| Amine + Isocyanate | A direct and high-yielding reaction between an amine and an isocyanate. | The most common and efficient method for unsymmetrical ureas. wikipedia.orgcommonorganicchemistry.com | wikipedia.orgcommonorganicchemistry.comnih.gov |
| Amine + Triphosgene | Triphosgene is a safer solid substitute for highly toxic phosgene gas. | Forms phosgene in situ; order of addition is crucial to prevent side products. | commonorganicchemistry.com |
| Amine + CDI | Carbonyldiimidazole (CDI) is a useful, less toxic alternative to phosgene. | Order of addition is important to avoid symmetrical urea byproducts. | commonorganicchemistry.com |
| Amide + Rearrangement | Hofmann or Curtius rearrangement of an amide or acyl azide (B81097) forms an isocyanate intermediate. | Involves multiple steps but allows for synthesis from different precursors. | organic-chemistry.org |
The term regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of this compound, the introduction of the isobutylureido group specifically at the C-2 position of the benzoate ring is not achieved through a substitution reaction on an unsubstituted ring. Instead, the regioselectivity is predetermined by the choice of the starting material.
The synthesis commences with a molecule that is already functionalized at the desired position, namely methyl 2-aminobenzoate. The amino group at the C-2 position is the sole reactive site for the subsequent reaction with isobutyl isocyanate. Therefore, the formation of the urea linkage can only occur at this predefined location. This strategy, where regiochemical outcomes are controlled by using a pre-functionalized substrate, is a common and powerful tool in organic synthesis to avoid the formation of isomeric mixtures and ensure the production of a single, desired product. organic-chemistry.org
Derivatization Strategies for Analogues of this compound
To explore structure-activity relationships or to fine-tune the physicochemical properties of the lead compound, the synthesis of structural analogues is essential. Derivatization of this compound can be targeted at two primary locations: the benzoate aromatic ring and the urea bridge.
The aromatic ring of this compound is amenable to electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the two existing substituents: the ureido group (-NHCONH-isobutyl) and the methyl ester group (-COOCH₃).
The ureido group, specifically the nitrogen atom attached to the ring, is a strongly activating, ortho-, para-directing group due to its ability to donate lone-pair electrons into the ring via resonance. Conversely, the methyl ester group is a deactivating, meta-directing group. The powerful activating effect of the ureido group will dominate the regiochemical outcome of electrophilic substitution. Therefore, incoming electrophiles are expected to add primarily to the positions ortho and para to the ureido group.
Given the structure, the potential sites for substitution are C-4 (para to the ureido group) and C-6 (ortho to the ureido group). The C-6 position is sterically hindered by the adjacent, bulky ureido moiety. Consequently, electrophilic substitution is most likely to occur at the C-4 position. For instance, nitration of methyl benzoate itself occurs at the meta-position, but the presence of the strongly directing ureido group in the target molecule would redirect the substitution. orgsyn.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Methyl 4-nitro-2-(3-isobutylureido)benzoate |
| Bromination | Br₂ / FeBr₃ or NBS | Methyl 4-bromo-2-(3-isobutylureido)benzoate |
| Sulfonation | Fuming H₂SO₄ | 4-(Methoxycarbonyl)-3-(3-isobutylureido)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Methyl 4-acyl-2-(3-isobutylureido)benzoate |
The urea bridge itself offers multiple points for chemical modification to generate a diverse library of analogues.
One straightforward strategy is to vary the isocyanate component used in the initial synthesis. By replacing isobutyl isocyanate with other commercially available isocyanates (e.g., ethyl isocyanate, cyclohexyl isocyanate, or various aryl isocyanates), a wide range of N'-substituted analogues can be readily prepared. wikipedia.orgnih.gov
A second approach involves the chemical modification of the pre-formed urea linkage. The N-H protons within the urea group are weakly acidic and can be deprotonated with a suitable base and subsequently reacted with electrophiles. N-alkylation of the urea bridge is a known strategy used to modify the conformational properties of phenylurea compounds, which can disrupt the planarity and influence intermolecular interactions. nih.gov This allows for the introduction of additional functional groups or the alteration of the steric and electronic profile of the molecule.
Table 4: Examples of Analogues via Variation of the Urea N'-Substituent
| Isocyanate Precursor | Resulting N'-Substituent in Analogue |
|---|---|
| Ethyl isocyanate | Ethyl |
| Cyclohexyl isocyanate | Cyclohexyl |
| Phenyl isocyanate | Phenyl |
| 4-Chlorophenyl isocyanate | 4-Chlorophenyl |
| Benzyl isocyanate | Benzyl |
Structural Elaboration of the Isobutyl Substituent
The isobutyl group, a branched-chain alkyl substituent, introduces specific steric and electronic properties to the molecule. fiveable.mewikipedia.orgmasterorganicchemistry.comucla.edudoubtnut.com Its presence can influence the compound's reactivity and biological interactions. The structural elaboration of this substituent can be approached through several synthetic strategies, either by modifying the isobutyl group on the pre-formed ureidobenzoate scaffold or by introducing a modified isobutyl-containing reactant during the primary synthesis.
One common approach involves the use of isobutylamine (B53898) or a derivative as a key building block. The synthesis of N-substituted ureas often involves the reaction of an amine with an isocyanate. Therefore, variations in the isobutyl-containing starting material can lead to a diverse range of structurally related compounds. For instance, the use of substituted isobutylamines in the reaction with methyl 2-(isocyanato)benzoate would directly yield analogs with modified isobutyl moieties.
Another strategy for structural elaboration involves post-synthesis modification of the isobutyl group. While the isobutyl group itself is relatively unreactive, functional handles can be introduced to allow for further chemical transformations. For example, if a hydroxylated or halogenated isobutylamine derivative is used in the initial synthesis, these functional groups can serve as points for subsequent reactions such as etherification, esterification, or nucleophilic substitution, thereby allowing for the exploration of a wider chemical space.
The branched nature of the isobutyl group can present steric hindrance, which may affect reaction rates and yields. fiveable.me Careful selection of reaction conditions and catalysts is often necessary to overcome these steric challenges.
Table 1: Examples of Reagents for Structural Elaboration of the Isobutyl Substituent
| Reagent | Purpose |
| Isobutylamine | Introduction of the isobutyl group |
| 2-Methyl-1-propanol | Potential precursor for isobutylamine synthesis |
| Isobutyl bromide | Reagent for N-alkylation reactions |
| Substituted isobutylamines | Introduction of modified isobutyl groups |
Optimization of Synthetic Pathways for Research-Scale Production
The efficient synthesis of this compound on a research scale requires careful optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of catalytic systems, reaction temperature, and purification methods.
The formation of the urea linkage is a critical step in the synthesis of this compound. This transformation can be achieved through several methods, including the reaction of methyl 2-aminobenzoate with isobutyl isocyanate or the reaction of methyl 2-(isocyanato)benzoate with isobutylamine. The choice of method and catalyst can significantly impact the reaction's efficiency.
In the context of urea synthesis, various catalytic systems have been explored. For the reaction of amines with isocyanates, the reaction is often self-catalyzed or can be accelerated by the use of tertiary amines or organotin compounds. However, for greener and more efficient processes, catalyst-free conditions in suitable solvents are also being investigated. researchgate.net
The synthesis of urea derivatives can also be achieved through the carbonylation of amines. ureaknowhow.com Transition metal catalysts, such as those based on palladium or rhodium, have been employed for the oxidative carbonylation of amines to ureas. ureaknowhow.com The optimization of these catalytic systems involves screening different metal precursors, ligands, and reaction conditions (e.g., temperature, pressure of carbon monoxide) to achieve high catalytic turnover and selectivity.
For the esterification part of the synthesis, which involves the formation of the methyl benzoate moiety from benzoic acid and methanol, acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used. uomustansiriyah.edu.iq The use of solid acid catalysts, such as zirconium-based catalysts, offers advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. mdpi.com
Table 2: Comparison of Catalytic Systems for Urea Synthesis
| Catalyst System | Reactants | Typical Conditions | Advantages | Disadvantages |
| Catalyst-free | Amine + Isocyanate | Room temperature or gentle heating in a suitable solvent | Simple, avoids catalyst contamination | May be slow for sterically hindered substrates |
| Tertiary Amines | Amine + Isocyanate | Room temperature | Mild, inexpensive | Can be difficult to remove from the reaction mixture |
| Organotin Compounds | Amine + Isocyanate | Room temperature | Highly efficient | Toxic, environmental concerns |
| Transition Metal Catalysts | Amine + CO + Oxidant | Elevated temperature and pressure | High atom economy | Requires specialized equipment, catalyst cost |
For research purposes, obtaining high yields of pure this compound is crucial for reliable biological testing and further chemical transformations. Several factors influence the yield and purity of the final product.
The stoichiometry of the reactants plays a significant role. Using a slight excess of one reactant, typically the less expensive or more volatile one, can help drive the reaction to completion. The reaction temperature and time are also critical parameters that need to be optimized. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time to maximize product formation and minimize the formation of byproducts.
Purification of the final compound is a key step in ensuring high purity. Common purification techniques for academic-scale synthesis include column chromatography, recrystallization, and preparative TLC. The choice of solvent system for chromatography or recrystallization is critical and needs to be determined empirically to achieve good separation of the desired product from unreacted starting materials and byproducts.
In the synthesis of urea formaldehyde (B43269) resins, the molar ratio of urea to formaldehyde is a critical factor affecting the properties of the resulting polymer. researchgate.netureaknowhow.comureaknowhow.com While not a direct analogy, this highlights the importance of precise stoichiometric control in reactions involving urea formation to achieve desired product characteristics and purity.
Table 3: Factors Affecting Yield and Purity
| Factor | Impact | Optimization Strategy |
| Stoichiometry | Drives reaction equilibrium and can lead to byproducts | Use of a slight excess of one reactant |
| Temperature | Affects reaction rate and selectivity | Optimize for maximum product formation and minimal decomposition |
| Reaction Time | Determines the extent of conversion | Monitor reaction progress to determine the optimal endpoint |
| Solvent | Influences solubility and reactivity | Screen different solvents to find the optimal medium |
| Purification Method | Removes impurities | Select the most effective method (e.g., chromatography, recrystallization) |
Structure Activity Relationship Sar Investigations of Methyl 2 3 Isobutylureido Benzoate Analogues
Influence of the Benzoate (B1203000) Ester Moiety on Molecular Recognition and Activity
Positional Effects of Substituents on the Benzoate Ring
The substitution pattern on the benzoate ring significantly impacts the biological activity of 2-ureidobenzoate analogues. In related anthranilic acid derivatives, which are nitrogen isosteres of salicylic (B10762653) acid, the position of the amino group (and by extension, the urea (B33335) group in the target molecule) is critical for activity. Analogues with the functional group at the 2-position are active, whereas the 3- and 4-position isomers are not. pharmacy180.com This highlights the importance of the ortho-relationship between the urea and the ester functionalities for proper binding and efficacy.
Furthermore, the introduction of substituents onto the anthranilic acid ring generally leads to a reduction in activity. pharmacy180.com However, in other classes of benzoic acid-containing compounds, such as diphenylamine-based retinoids, strategic substitution can modulate activity. For instance, the placement of a methyl group at the meta-position relative to the carboxyl group can convert an agonist into an antagonist. nih.gov This suggests that while the 2-ureido substitution is crucial, further substitution on the benzoate ring of methyl 2-(3-isobutylureido)benzoate must be approached with caution, as it can lead to unpredictable changes in the pharmacological profile.
Table 1: Effect of Substituent Position on the Benzoic Acid Ring of Related Compounds
| Compound Class | Substituent Position | Observed Effect on Activity | Reference |
| Anthranilic Acid Derivatives | 3- or 4-amino | Inactive | pharmacy180.com |
| Anthranilic Acid Derivatives | Ring Substitution (General) | Reduced Activity | pharmacy180.com |
| Diphenylamine-based Retinoids | meta-methyl to carboxyl | Antagonistic Activity | nih.gov |
Contribution of the Methyl Ester Group to Pharmacological Profiles
The methyl ester group in this compound is a key feature influencing the molecule's pharmacokinetic and pharmacodynamic properties. In a series of uracil-based DPP-4 inhibitors, conversion of a carboxylic acid to its corresponding ester was initially thought to enhance oral absorption at the cost of reduced potency. nih.gov However, further optimization led to the discovery of ester derivatives that retained comparable in vitro activity to their carboxylic acid counterparts while exhibiting improved pharmacokinetic profiles. nih.gov
Structural Determinants of the Urea Linkage in Ligand-Target Interactions
The urea linkage is a cornerstone of the this compound structure, providing both hydrogen bonding capabilities and a degree of conformational flexibility that are vital for ligand-target interactions.
Role of Hydrogen Bonding Capacity of the Urea Moiety
The urea moiety is a privileged functional group in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor. This dual nature allows it to form multiple, stable hydrogen bonds with protein and receptor targets, which is a fundamental aspect of molecular recognition and biological activity. nih.gov The N-H protons of the urea can donate hydrogen bonds, while the carbonyl oxygen can accept them. This capacity for forming strong and directional interactions is often a key contributor to the high affinity of urea-containing inhibitors. For instance, in many enzyme inhibitors, the urea fragment is positioned to interact with key amino acid residues in the active site.
Conformational Preferences and Flexibility of the Urea Bridge
The urea bridge, while capable of forming strong hydrogen bonds, also possesses a degree of conformational flexibility that can be crucial for optimal binding. The rotational barriers around the C-N bonds of the urea can allow the molecule to adopt a conformation that is complementary to the topography of the binding site. The specific conformation adopted by the urea moiety can be influenced by the nature of its substituents. The interplay between the conformational preferences of the urea bridge and its hydrogen bonding capacity ultimately dictates the strength and specificity of the ligand-target interaction.
Impact of the Isobutyl Group on Potency and Selectivity
In studies of related urease inhibitors, the nature of the substituent on the urea nitrogen has been shown to have a profound effect on inhibitory activity. For example, in a series of N-monoarylacetothioureas, the substitution pattern on the aryl ring dramatically influenced the potency against urease. researchgate.net While not a direct comparison to an isobutyl group, this highlights the sensitivity of the target to the nature of the substituent at this position.
Furthermore, in a series of urease inhibitors, compounds with bulky, hydrophobic groups often exhibit enhanced potency due to favorable interactions with hydrophobic pockets in the enzyme's active site. The branched nature of the isobutyl group in this compound may provide a better fit into a specific hydrophobic sub-pocket compared to a linear alkyl chain of similar size, thereby enhancing both potency and selectivity. The optimal size and shape of this substituent are highly dependent on the specific topology of the target protein.
Table 2: Illustrative Impact of N-Substituent on the Activity of Related Urea/Thiourea Derivatives
| Compound Series | N-Substituent | General Observation on Activity | Reference |
| N-monoarylacetothioureas | Varied aryl substitutions | Activity highly dependent on substitution pattern | researchgate.net |
| (Thio)urea benzothiazole (B30560) derivatives | Aryl vs. Cyclohexyl | Aryl group generally required for high immunosuppressive activity | mdpi.com |
| Urease Inhibitors | Bulky, hydrophobic groups | Often leads to enhanced potency | nih.gov |
Mechanistic Research on Biological Activities Associated with Methyl 2 3 Isobutylureido Benzoate Scaffolds
Exploration of Biochemical Target Engagement and Modulatory Effects
The interaction of small molecules with specific biochemical targets is the foundation of their therapeutic or toxic effects. For the Methyl 2-(3-isobutylureido)benzoate scaffold, potential interactions can be inferred from the behavior of its constituent chemical groups in other contexts.
Investigations into Enzyme Inhibition Mechanisms (e.g., Trypanothione reductase)
Trypanothione reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, such as those causing Leishmaniasis and Chagas disease, as it protects them from oxidative damage. frontiersin.orgmdpi.com This makes TR a prime target for drug development, as its inhibition can be lethal to the parasite with minimal effect on the human host, who relies on the analogous but structurally distinct glutathione (B108866) reductase. frontiersin.orgmdpi.com
Inhibitors of TR work through various mechanisms, including competing with its natural substrate, trypanothione, or the cofactor NADPH at their respective binding sites. frontiersin.org Some compounds, including certain phenothiazines like thioridazine, have been shown to irreversibly inhibit TR. nih.gov While numerous compounds have been investigated as TR inhibitors, including quinoline-based molecules and 5-nitrothiophene-2-carboxamides, there is currently no specific research in the available literature directly linking this compound or the ureidobenzoate scaffold to the inhibition of Trypanothione reductase. tandfonline.comacs.org
Receptor Binding Profiles and Ligand-Receptor Interactions (e.g., dopamine (B1211576) receptors)
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to various neurological processes, and their modulation is key to treating conditions like Parkinson's disease. nih.gov These receptors are broadly classified into D1-like and D2-like families. nih.gov The binding of ligands (agonists or antagonists) to these receptors is highly specific, occurring within a binding pocket formed by several transmembrane helices. nih.govnih.gov Key interactions often involve a salt bridge between an aspartate residue in the receptor and the amine group of the ligand, as well as hydrogen bonds with serine residues. nih.gov
Many drugs, including ergoline (B1233604) derivatives like Metergoline and Lisuride, interact with a range of dopamine and serotonin (B10506) receptors. wikipedia.orgwikipedia.org However, the binding profile and specific interactions of this compound with dopamine receptors have not been documented. The molecule lacks the typical protonable amine group found in many dopamine receptor ligands, suggesting that if it does interact, it would be through a different binding mode.
Analysis of Protein-Ligand Interactions for Lead Identification
Understanding the precise interactions between a potential drug molecule (ligand) and its protein target is fundamental for lead identification and optimization in drug discovery. nih.govmdpi.com Computational methods like molecular docking and molecular dynamics simulations are powerful tools used to predict the binding mode and affinity of a ligand to a receptor. researchgate.net These techniques analyze various noncovalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the protein-ligand complex. youtube.com
This in-silico approach allows researchers to screen large libraries of compounds and prioritize those with the highest predicted affinity and specificity for a target. nih.gov For instance, such studies can reveal how a ligand might fit into an allosteric pocket of an enzyme, altering its activity without binding to the active site. While these methods are broadly applicable, specific protein-ligand interaction analyses for this compound are not available in the current body of literature. The development of novel therapeutic strategies relies on a deep knowledge of these molecular processes and the specific effects of drug binding on protein conformation and activity. mdpi.com
Cellular and Molecular Pathway Modulation Studies
Beyond direct target engagement, understanding how a compound affects cellular processes and signaling pathways provides a more complete picture of its biological activity.
Detailed Mechanisms of Antimicrobial Action, including effects on biofilm formation
The benzoate (B1203000) moiety of the title compound is structurally related to benzoic acid and its salt, sodium benzoate, which are well-known antimicrobial preservatives used in food and cosmetics. taylorfrancis.com The primary mechanism of action for benzoates is dependent on pH. In acidic conditions, the undissociated, lipophilic form of benzoic acid predominates and can pass through the microbial cell membrane. patsnap.com Once inside the more alkaline cytoplasm, the acid dissociates, lowering the intracellular pH and disrupting key metabolic functions like energy generation and enzyme activity, ultimately inhibiting microbial growth. taylorfrancis.compatsnap.com
However, a significant challenge in antimicrobial therapy is the formation of biofilms—structured communities of microorganisms encased in a protective matrix. nih.govlabtoo.com Bacteria within biofilms exhibit high tolerance to antibiotics and preservatives. nih.govspringernature.com Studies have shown that preservatives like sodium benzoate are often not effective against established biofilm forms of microorganisms. nih.gov Standard assays to determine antimicrobial efficacy include measuring the Minimum Inhibitory Concentration (MIC) for planktonic (free-floating) cells and the Minimum Biofilm Inhibitory Concentration (MBIC) for biofilms. nih.govnih.gov While the benzoate component suggests potential antimicrobial activity, the specific efficacy of this compound against various microbes and its ability to inhibit or eradicate biofilms has not been reported.
Table 1: Illustrative Antimicrobial Activity of Sodium Benzoate (Note: This data is for Sodium Benzoate and serves as a reference for the benzoate chemical class. It does not represent the activity of this compound.)
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 400 mg/mL | researchgate.net |
| Staphylococcus aureus | 400 mg/mL | researchgate.net |
| Bacillus subtilis | 400 mg/mL | researchgate.net |
| Candida albicans | 2.5 mg/mL | researchgate.net |
| Aspergillus flavus | >50 mg/mL | researchgate.net |
Elucidation of Anticancer Mechanisms of Action
The urea (B33335) derivative scaffold is a prominent feature in a number of successful anticancer drugs. nih.govnih.gov This class of compounds exhibits a wide range of anticancer activities by targeting various critical cellular pathways involved in tumor growth and proliferation. researchgate.net
One of the most significant mechanisms for aromatic urea derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. mdpi.com By binding to tubulin (often at the colchicine (B1669291) binding site), these agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.govmdpi.combiorxiv.org
Another major anticancer mechanism for urea derivatives is the inhibition of protein kinases. frontiersin.org Kinases are enzymes that play a critical role in cell signaling pathways that control growth, differentiation, and survival. Dysregulation of kinases is a hallmark of many cancers. Urea-based drugs like Sorafenib and Lenvatinib act as multi-kinase inhibitors, targeting key players like Raf kinases, receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, and anaplastic lymphoma kinase (ALK). frontiersin.orgnih.govnih.gov By blocking these kinases, the compounds interrupt the signaling cascades that drive tumor cell proliferation and angiogenesis (the formation of new blood vessels). google.com Some urea derivatives have also been found to act as alkylating agents, such as Semustine, which cross-links DNA and prevents its replication. wikipedia.org
Given that this compound contains a core urea structure, it could potentially share these anticancer mechanisms of action. However, without direct experimental evidence, this remains speculative.
Table 2: Examples of Anticancer Mechanisms for Urea-Based Drugs (Note: This table illustrates the diverse mechanisms of action for various drugs containing a urea scaffold and does not represent proven activities of this compound.)
| Drug/Compound Class | Primary Mechanism of Action | Specific Target(s) | Reference |
|---|---|---|---|
| Aromatic Ureas (General) | Inhibition of Tubulin Polymerization | β-Tubulin (Colchicine site) | nih.govnih.gov |
| Sorafenib | Kinase Inhibition | Raf kinases, VEGFR, PDGFR | nih.gov |
| Lenvatinib | Multi-Kinase Inhibition | VEGFR, FGFR, PDGFRα, RET, KIT | nih.gov |
| Semustine | DNA Alkylation | DNA | wikipedia.org |
| Benzimidazole-2-urea derivatives | Inhibition of Tubulin Polymerization | β-Tubulin | nih.gov |
Comparative Mechanistic Studies with Established Bioactive Analogues
The biological activity of the this compound scaffold can be contextualized by examining the mechanisms of structurally related analogues. The core structure, featuring a ureido group (-NH-CO-NH-) linked to a benzoate ester, is a common motif in compounds designed to interact with specific biological targets, primarily enzymes. The hydrogen bonding capability of the urea functionality is a critical element in molecular recognition and bioactivity. nih.gov Comparative analysis reveals that analogues of this scaffold exhibit a wide range of activities, from anticancer to anti-infective properties, with mechanisms often centered on targeted enzyme inhibition.
A prominent example of a bioactive analogue class is the ureido-containing coumarins and sulfonamides, which have been extensively studied as inhibitors of carbonic anhydrases (CAs). nih.gov CAs are metalloenzymes that play a crucial role in pH homeostasis. youtube.com Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are key targets in oncology. nih.gov Research into a series of 6-ureidocoumarins demonstrated that the ureido linker is vital for establishing hydrogen bonds with amino acid residues within the active site of CA IX, contributing to a highly stabilized ligand-protein complex. nih.gov
These studies revealed that specific substitutions on the ureido-coumarin scaffold lead to highly potent and selective inhibition of the tumor-related CA isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II. This highlights a mechanism where the ureido group acts as a critical anchor, while other parts of the molecule fine-tune selectivity and potency. For instance, a di-substituted 3,5-(CF₃)₂ ureidocoumarin analogue was found to be a potent inhibitor of hCA XII.
| Compound ID | Substitution | hCA I (K_I in μM) | hCA II (K_I in μM) | hCA IX (K_I in nM) | hCA XII (K_I in nM) |
| 5a | 4-F-phenyl | >100 | >100 | 25.3 | 29.4 |
| 5g | 4-CF₃-phenyl | >100 | >100 | 20.1 | 10.3 |
| 5i | 3,5-(CF₃)₂-phenyl | >100 | >100 | 14.7 | 5.9 |
| 5m | 2,4-F₂-phenyl | >100 | >100 | 22.5 | 7.2 |
| AZA | (Reference) | 0.012 | 0.25 | 5.7 | |
| Data sourced from studies on 6-ureidocoumarins. K_I represents the inhibition constant; lower values indicate higher potency. AZA (Acetazolamide) is a standard CA inhibitor. |
Beyond anticancer applications, the ureido motif is a cornerstone of many anti-infective agents. The mechanism of these compounds often involves the inhibition of enzymes crucial for pathogen survival. researchgate.net For example, some ureido derivatives function by disabling enoyl-acyl carrier protein reductase (ENR), an enzyme essential for building the cell wall of bacteria and fungi. researchgate.net Others, such as metal complexes of sulfonyl ureido derivatives, act as effective antifungal agents by inhibiting phosphomannose isomerase, a key enzyme in the biosynthesis of the yeast cell wall. researchgate.net The ureidopenicillin class of antibiotics, which includes piperacillin, functions by irreversibly binding to and inhibiting penicillin-binding proteins, thereby preventing the synthesis of the bacterial cell wall. wikipedia.org Furthermore, some ureido compounds have been identified as potent inhibitors of HIV protease, demonstrating the scaffold's versatility in targeting viral enzymes. researchgate.net
In other anticancer contexts, novel leucine (B10760876) ureido derivatives have been designed as multi-target agents. nih.gov One such compound was developed to inhibit aminopeptidase (B13392206) N (APN/CD13), an enzyme implicated in tumor invasion and angiogenesis, while also acting as a pro-drug to deliver the cytotoxic agent 5-Fluorouracil (5-FU). nih.gov This dual-action mechanism illustrates a sophisticated strategy where the ureido-containing molecule not only has its own intrinsic inhibitory activity but also serves as a carrier for another therapeutic agent. nih.gov
These comparative studies underscore a common mechanistic theme: the ureido-benzoate scaffold and its analogues function primarily as enzyme inhibitors. The ureido group typically plays a central role in binding to the target protein's active site, while the rest of the molecular structure dictates which enzyme is targeted and with what degree of potency and selectivity. This provides a strong basis for inferring that the biological activities of this compound are likely mediated through a similar mechanism of specific enzyme inhibition.
Computational and Theoretical Chemistry Approaches in the Study of Methyl 2 3 Isobutylureido Benzoate
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This technique is instrumental in drug design for predicting how a ligand, such as a small molecule, might interact with a protein's binding site.
Prediction of Binding Modes and Affinities with Macromolecular Targets
This subsection would typically detail the specific proteins or enzymes that Methyl 2-(3-isobutylureido)benzoate is predicted to bind to. It would involve presenting data, often in a tabular format, showing the calculated binding affinities (e.g., in kcal/mol) for various targets. The binding mode would describe the precise orientation and conformation of the compound within the binding pocket.
Identification of Critical Residues for Binding and Specificity
Following the prediction of a binding mode, analysis would identify the key amino acid residues of the target protein that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. researchgate.net This information is vital for understanding the basis of binding and for designing more potent and specific molecules.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of molecular interactions than static docking models. nih.gov
Evaluation of Compound Flexibility and Preferred Conformations in Solution
This area of study would analyze how the structure of this compound flexes and changes shape in a solvent environment, typically water, to identify its most stable or preferred three-dimensional structures.
Analysis of Solvation Dynamics within Biological Milieus
Here, the focus would be on how the compound interacts with the surrounding solvent molecules, which is crucial for understanding its solubility and how it behaves in a complex biological environment like the cytoplasm.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netnih.gov Developing a QSAR model requires a dataset of compounds with known activities. These models can then be used to predict the activity of new, untested compounds. nih.gov Without a dataset of related molecules and their activities, a QSAR study for this compound cannot be constructed.
Development of Predictive Models for Biological Efficacy
Predictive modeling in computational chemistry aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, this involves developing quantitative structure-activity relationship (QSAR) models. These models are built by correlating variations in the structural features of a series of related compounds with their measured biological responses.
The process typically begins with the generation of a dataset of molecules structurally related to this compound, for which experimental biological data (e.g., IC50 values) are available. Computational software is then used to calculate a wide range of molecular descriptors for each compound. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests, are employed to build the predictive model.
A hypothetical QSAR model for a series of ureidobenzoate derivatives might take the following form:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn
Where c0, c1, c2, ..., cn are coefficients determined by the regression analysis. The quality and predictive power of the QSAR model are rigorously assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and external validation on a set of compounds not used in the model development.
Selection and Interpretation of Molecular Descriptors for Activity Correlation
The selection of appropriate molecular descriptors is a critical step in the development of robust predictive models for this compound. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized into several classes:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and encompass information about the molecule's shape, volume, and surface area.
Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), polarizability, and dipole moment.
For a molecule like this compound, key descriptors might include those related to hydrogen bonding capacity (number of hydrogen bond donors and acceptors in the ureido group), lipophilicity (influenced by the isobutyl group), and steric properties (shape and size of the molecule). The interpretation of the selected descriptors in the final QSAR model provides insights into the structural features that are either favorable or detrimental to biological activity. For instance, a positive coefficient for a lipophilicity descriptor would suggest that increasing the lipophilicity of the molecule could lead to enhanced efficacy.
Below is a hypothetical table of molecular descriptors that could be considered for correlating the activity of ureidobenzoate derivatives.
| Descriptor Class | Specific Descriptor | Potential Relevance for this compound |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and solubility. |
| Topological | Balaban J Index | Encodes information about the degree of branching in the molecule. |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Represents the 3D structure of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Constitutional | Number of Rotatable Bonds | Affects conformational flexibility and binding entropy. |
| Geometrical | Molecular Surface Area | Influences interactions with biological macromolecules. |
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. In the context of this compound, virtual screening can be employed to discover novel derivatives with potentially improved biological activity.
There are two main approaches to virtual screening:
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of active compounds, such as this compound itself. A model of the pharmacophore, which defines the essential structural features required for biological activity, is created based on the active compounds. This pharmacophore model is then used to screen virtual libraries for molecules that match its features.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBVS can be performed. This approach involves docking a library of virtual compounds into the binding site of the target. Docking algorithms predict the binding conformation and affinity of each compound, allowing for the ranking and selection of the most promising candidates for experimental testing.
Following virtual screening, a virtual library of novel derivatives of this compound can be designed. This involves making systematic modifications to the parent structure, such as altering the isobutyl group, substituting different groups on the phenyl ring, or modifying the ureido linkage. These newly designed compounds can then be subjected to the predictive QSAR models developed earlier to estimate their biological efficacy before committing to their chemical synthesis.
A hypothetical workflow for virtual library design could be:
| Step | Description | Computational Tools Used |
| 1. Scaffold Definition | The core structure of this compound is defined as the scaffold. | Chemical drawing software (e.g., ChemDraw, MarvinSketch) |
| 2. Enumeration of Substituents | A library of different chemical groups is selected for substitution at various points on the scaffold. | Library enumeration tools (e.g., RDKit, MOE) |
| 3. Virtual Library Generation | The scaffold and substituents are computationally combined to generate a large library of virtual derivatives. | Automated chemical library generation software |
| 4. Property Prediction | Key molecular descriptors and physicochemical properties are calculated for each virtual compound. | QSAR models, molecular modeling software |
| 5. Filtering and Selection | The virtual library is filtered based on predicted activity, drug-likeness rules (e.g., Lipinski's rule of five), and other criteria to select a smaller, more promising set of candidates for synthesis. | Filtering and data analysis software |
Through these computational and theoretical chemistry approaches, researchers can systematically explore the chemical space around this compound, leading to a more rational and efficient discovery of new and improved bioactive compounds.
Advanced Research Methodologies for Characterization and Analysis in Research Contexts
Spectroscopic Techniques for Probing Advanced Structural Features and Interactions
Spectroscopic methods are indispensable for elucidating the three-dimensional structure of molecules and understanding their dynamic behavior and interactions with other molecules.
Applications of Multi-Dimensional NMR Spectroscopy for Complex Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for the complete structural assignment of Methyl 2-(3-isobutylureido)benzoate in solution. Beyond standard one-dimensional ¹H and ¹³C NMR, advanced two-dimensional (2D) techniques would provide unambiguous connectivity and spatial information.
Key 2D NMR experiments would include:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the isobutyl and benzoate (B1203000) moieties.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, definitively assigning the carbons of the isobutyl group and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the isobutyl group to the urea (B33335) nitrogen, the urea fragment to the benzoate ring, and the methyl ester group to the carboxyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximities between protons, which helps in determining the preferred conformation of the molecule, such as the orientation of the isobutyl group relative to the ureido-benzoate backbone.
These experiments, when analyzed in concert, would provide a detailed and unambiguous assignment of all proton and carbon signals, confirming the chemical structure of the synthesized compound.
X-ray Crystallography for High-Resolution Structural Determination of Ligand-Target Complexes
To understand how this compound might interact with a biological target, X-ray crystallography would be the gold standard. This technique can provide an atomic-resolution three-dimensional structure of the compound bound to a protein or other macromolecule.
The process would involve:
Identifying and purifying a relevant biological target.
Co-crystallizing this compound with the target.
Exposing the resulting crystal to X-rays and analyzing the diffraction pattern.
The resulting electron density map would allow for the precise modeling of the compound within the target's binding site. This would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are critical for binding affinity and specificity. For instance, the urea moiety of the compound is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.
Chromatographic and Mass Spectrometric Approaches for Purity Assessment and Reaction Monitoring in Research Studies
In any research context, ensuring the purity of a compound and monitoring the progress of its synthesis are critical.
High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of this compound. A validated HPLC method, likely using a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), would be developed. The compound would be detected using a UV detector, and its purity would be determined by the percentage of the total peak area corresponding to the main analyte peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed for both reaction monitoring and identity confirmation. During synthesis, small aliquots of the reaction mixture could be analyzed by LC-MS to track the consumption of reactants and the formation of the desired product. After purification, a high-resolution mass spectrometer (such as a time-of-flight or Orbitrap analyzer) would provide a highly accurate mass measurement of the parent ion, confirming its elemental composition (C₁₃H₁₈N₂O₃).
| Technique | Application for this compound | Information Gained |
| HPLC | Purity assessment of synthesized batches | Percentage purity |
| LC-MS | Reaction monitoring and identity confirmation | Molecular weight, reaction progress |
Biochemical and Biophysical Methods for Target Validation, Binding Kinetics, and Thermodynamics
Should this compound be investigated as a potential ligand for a biological target, a suite of biochemical and biophysical assays would be necessary to validate this interaction and quantify its characteristics.
Target Validation could initially be assessed using techniques like thermal shift assays (TSA) or cellular thermal shift assays (CETSA), where binding of the compound to a target protein would increase its thermal stability.
Binding Kinetics and Thermodynamics would be explored using more advanced biophysical techniques:
Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. SPR would provide crucial kinetic data, including the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This powerful technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This data reveals the driving forces behind the binding interaction.
| Biophysical Method | Key Parameters Measured | Significance |
| Surface Plasmon Resonance (SPR) | kₐ, kd, KD | Quantifies binding affinity and kinetics |
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | Determines the thermodynamic driving forces of binding |
By employing this array of advanced research methodologies, a comprehensive and scientifically rigorous understanding of the chemical, structural, and functional properties of this compound could be achieved.
Q & A
Q. What are the standard synthetic methodologies for preparing Methyl 2-(3-isobutylureido)benzoate?
- Methodological Answer : The compound can be synthesized via condensation reactions involving methyl benzoate derivatives and isobutylurea precursors. A general approach involves refluxing methyl 3-amino-4-hydroxybenzoate with an appropriate acylating agent (e.g., isobutyl isocyanate) in a polar aprotic solvent like dimethylformamide (DMF) under inert conditions. Post-reaction, purification is achieved via recrystallization from ethanol or column chromatography. Characterization typically employs / NMR to confirm the ureido linkage and ester functionality, alongside high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : NMR identifies protons on the ureido (-NH-CO-NH-) group (δ 5.5–6.5 ppm) and the methyl ester (δ 3.8–3.9 ppm). NMR confirms carbonyl carbons (C=O, δ 165–170 ppm).
- Mass Spectrometry : HRMS (ESI-TOF) verifies the molecular ion [M+H] with an expected error < 5 ppm.
- FT-IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (ureido C=O) confirm functional groups.
- X-ray Crystallography : For single-crystal analysis, SHELXL (via SHELX suite) refines structural parameters, while ORTEP-3 visualizes thermal ellipsoids .
Q. How is crystallographic data for this compound processed and validated?
- Methodological Answer : Single-crystal X-ray diffraction data are indexed and integrated using programs like SAINT or APEX3. Structure solution employs direct methods (SHELXT) or charge flipping (SHELXD), followed by refinement via SHELXL. Validation includes checking R-factor convergence (< 5%), residual electron density (< 1 eÅ), and compliance with Cambridge Structural Database (CSD) metrics using Mercury CSD 2.0 for packing analysis .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structure determination?
- Methodological Answer :
- Disorder Handling : Use PART commands in SHELXL to model split positions, applying isotropic displacement parameters and occupancy refinement.
- Twinning : Employ TWIN/BASF commands in SHELXL for detwinning. HKLF5 format integrates twin-law matrices.
- Validation : Cross-check with Mercury’s void analysis and Mogul bond-length/angle validation to ensure geometric plausibility .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Reaction Monitoring : Use TLC or inline IR to track intermediate formation (e.g., isobutylurea coupling).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group.
- Catalysis : Additives like DMAP or HOBt accelerate coupling efficiency.
- Workflow : Employ flow chemistry for controlled exothermic steps, reducing side reactions .
Q. How do computational tools aid in predicting intermolecular interactions in crystalline this compound?
- Methodological Answer : Mercury CSD’s Materials Module enables:
- Packing Similarity : Compare lattice parameters (e.g., π-π stacking distances) with analogous benzoates.
- Intermolecular Contacts : Generate Hirshfeld surfaces to quantify H-bonding (N-H···O) and van der Waals interactions.
- Energy Frameworks : Calculate lattice energies using CE-B3LYP models to assess stability .
Q. How to address discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute / shifts at the B3LYP/6-311+G(d,p) level.
- Solvent Effects : Incorporate PCM models for DMSO or CDCl.
- Statistical Validation : Calculate root-mean-square deviations (RMSD) between experimental and computed shifts; RMSD < 0.3 ppm indicates reliable assignments .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data in analogues of this compound?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to compare binding poses in target proteins.
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to separate experimental noise from true activity trends.
- Crystallographic Overlays : Align active/inactive analogues in Mercury CSD to identify steric or electronic clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
